molecular formula C16H11FN2O3 B2983167 3-(2-Fluorobenzamido)benzofuran-2-carboxamide CAS No. 898373-22-3

3-(2-Fluorobenzamido)benzofuran-2-carboxamide

Cat. No.: B2983167
CAS No.: 898373-22-3
M. Wt: 298.273
InChI Key: MIQXHTWUZVOQHS-UHFFFAOYSA-N
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Description

3-(2-Fluorobenzamido)benzofuran-2-carboxamide (CAS 898373-22-3) is a small molecule research compound with a molecular formula of C16H11FN2O3 and a molecular weight of 298.27 g/mol . It belongs to the benzofuran-2-carboxamide class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug discovery due to its wide range of potential biological activities . The benzofuran core is a privileged structure found in numerous biologically active natural products and several marketed pharmaceuticals, making it a valuable template for developing new chemical entities . This specific derivative is characterized by a 2-fluorobenzamido substituent at the 3-position of the benzofuran ring. Structurally, benzofuran-2-carboxamide derivatives have been identified as potent pTyr mimics and have been explored as inhibitors for various biological targets, such as lymphoid tyrosine phosphatase (LYP), which plays a role in the T-cell receptor signaling pathway and tumor immunity . Furthermore, related 3-(glycinamido)-benzofuran-2-carboxamide analogs have been synthesized and evaluated for their in vitro antimicrobial, anti-inflammatory, and antioxidant (DPPH radical scavenging) activities, highlighting the potential of this chemotype in multiple therapeutic areas . The compound's research value lies in its utility as a key intermediate or final product in synthetic and medicinal chemistry programs, particularly those aimed at generating structurally diverse libraries for small-molecule screening campaigns against cancer, infectious diseases, and immunological disorders . Advanced synthetic methodologies, including Pd-catalyzed C–H arylation followed by transamidation, enable efficient access to and further diversification of this versatile scaffold, facilitating structure-activity relationship (SAR) studies . This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-[(2-fluorobenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O3/c17-11-7-3-1-5-9(11)16(21)19-13-10-6-2-4-8-12(10)22-14(13)15(18)20/h1-8H,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQXHTWUZVOQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-Fluorobenzamido)benzofuran-2-carboxamide is a compound that has garnered interest in recent pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its neuroprotective, antioxidant, and hypolipidemic properties, supported by case studies and detailed research findings.

Chemical Structure and Properties

This compound belongs to the class of benzofuran derivatives. Its structural formula can be represented as follows:

C15H12FN1O3\text{C}_{15}\text{H}_{12}\text{F}\text{N}_{1}\text{O}_{3}

he presence of the fluorobenzamide group is significant for its biological activity, influencing interactions with various biological targets.

Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit neuroprotective properties. A study highlighted the neuroprotective effects of benzofuran derivatives against NMDA-induced excitotoxicity in neuronal cells. Specifically, derivatives with specific substitutions demonstrated significant protection at concentrations as low as 30 μM, comparable to established NMDA antagonists like memantine .

Table 1: Neuroprotective Activity of Benzofuran Derivatives

CompoundConcentration (μM)Neuroprotective Effect
1f30Comparable to memantine
1j100Moderate effect

Antioxidant Activity

Antioxidant properties were evaluated through in vitro assays measuring reactive oxygen species (ROS) scavenging and lipid peroxidation inhibition. Compounds with methyl (-CH₃) and hydroxyl (-OH) substitutions showed significant antioxidant activity, suggesting that structural modifications can enhance these effects .

Table 2: Antioxidant Activity of Selected Compounds

CompoundDPPH Scavenging (%)Lipid Peroxidation Inhibition (%)
1f7065
1j6050

Hypolipidemic Activity

In a study utilizing Triton WR-1339-induced hyperlipidemic rats, novel benzofuran-2-carboxamide derivatives demonstrated significant reductions in plasma triglycerides and total cholesterol levels. The compounds were administered at a dosage of 15 mg/kg body weight, showing promising results compared to the control group .

Table 3: Hypolipidemic Effects of Benzofuran Derivatives

CompoundPlasma TG Reduction (%)Total Cholesterol Reduction (%)
Compound 44525
Compound 55030

The mechanisms underlying the biological activities of this compound are multifaceted. In neuroprotection, it is believed to modulate excitatory neurotransmission and reduce oxidative stress through ROS scavenging. Additionally, its hypolipidemic effects may be attributed to the modulation of lipid metabolism pathways.

Case Studies

  • Neuroprotection in Animal Models : In vivo studies using rat models demonstrated that administration of benzofuran derivatives significantly reduced neuronal damage following excitotoxic injury. These findings support the potential therapeutic use of these compounds in neurodegenerative diseases such as Alzheimer's.
  • Lipid Profile Improvement : Another study focused on the impact of benzofuran derivatives on lipid profiles in hyperlipidemic rats, revealing significant improvements in triglyceride and cholesterol levels, which could have implications for cardiovascular health.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties of Selected Derivatives

Compound Name C3 Substituent C2 Carboxamide Substituent Molecular Formula Molecular Weight CAS Number
3-(2-Fluorobenzamido)benzofuran-2-carboxamide 2-Fluorobenzamido H C₁₆H₁₂FN₂O₃ 299.28 Not reported
3-(3-Phenoxybenzamido)-1-benzofuran-2-carboxamide 3-Phenoxybenzamido H C₂₂H₁₆N₂O₄ 372.38 477511-44-7
3-[4-(Diethylamino)benzamido]benzofuran-2-carboxamide (SI106) 4-Diethylaminobenzamido H C₂₀H₂₁N₃O₃ 351.40 Not reported
3-(2-Chloro-6-fluorobenzamido)-N-(3,4-dimethoxyphenyl)-benzofuran-2-carboxamide 2-Chloro-6-fluorobenzamido 3,4-Dimethoxyphenyl C₂₄H₁₈ClFN₂O₅ 468.90 888451-03-4
3-(2-([1,1'-Biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)-benzofuran-2-carboxamide Biphenyl-acetamido 3-Fluorophenyl C₂₉H₂₁FN₂O₃ 464.50 887882-13-5

Key Observations:

  • Steric Effects : Bulky substituents like biphenyl (in ) or 3,4-dimethoxyphenyl (in ) may reduce solubility but improve target selectivity.
  • Hybrid Derivatives : Compounds like SI106 and tacrine–benzofuran hybrids (e.g., ) demonstrate the scaffold’s adaptability for multi-target drug design.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 3-(2-fluorobenzamido)benzofuran-2-carboxamide with high yield and purity?

  • Methodological Answer : Multi-step synthesis involving (i) benzofuran-2-carboxylic acid activation using BOP reagent (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in DMF with DIPEA (N,N-diisopropylethylamine) to form reactive intermediates, followed by (ii) transamidation with 2-fluoro-substituted benzamide derivatives. Reaction optimization (e.g., temperature, stoichiometry) minimizes side products like regioisomers . Continuous flow reactors can enhance scalability and purity by reducing reaction time and byproduct formation .

Q. Which analytical techniques are critical for characterizing structural integrity and purity?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm regioselective substitution (e.g., fluorobenzamido group at position 3 of benzofuran) and detect residual solvents .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+^+ peaks) and detects trace impurities .
  • HPLC : Purity assessment (>98%) using C18 columns with UV detection at 254 nm, optimized via gradient elution (acetonitrile/water + 0.1% TFA) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 2-fluorobenzamido moiety in target binding?

  • Methodological Answer :

  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) model interactions between the fluorobenzamido group and hydrophobic pockets of biological targets (e.g., Fe3+^{3+}-binding proteins or kinase domains) .
  • Analog Synthesis : Replace fluorine with Cl, OH, or H to assess steric/electronic effects on binding affinity. For example, removing fluorine reduces Fe3+^{3+} selectivity in chemosensors .
  • Biological Assays : Competitive binding assays (e.g., fluorescence polarization) quantify affinity shifts induced by structural modifications .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., divergent IC50_{50} values)?

  • Methodological Answer :

  • Source Validation : Cross-check compound purity (HPLC, elemental analysis) and storage conditions (e.g., light sensitivity of fluorinated groups) .
  • Assay Standardization : Use common positive controls (e.g., known kinase inhibitors) and cell lines (e.g., HEK293 vs. HeLa) to normalize activity measurements .
  • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from heterogeneous studies, identifying outliers due to synthesis or protocol variability .

Q. How can mechanistic studies differentiate between direct target engagement and off-pathway effects?

  • Methodological Answer :

  • Chemical Proteomics : Employ affinity-based protein profiling (ABPP) with a biotinylated analog of the compound to pull down interacting proteins from cell lysates .
  • Kinetic Analysis : Measure time-dependent inhibition (e.g., pre-incubation effects) to distinguish allosteric vs. competitive binding modes .
  • Gene Knockdown (CRISPR/Cas9) : Silence putative targets (e.g., AF9/ENL proteins) and assess residual activity to confirm on-target effects .

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